Lymphoprep
CAS No.:
Cat. No.: VC1931220
Molecular Formula: C24H32I3N2NaO15
Molecular Weight: 992.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H32I3N2NaO15 |
---|---|
Molecular Weight | 992.2 g/mol |
IUPAC Name | sodium;3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoate;(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C12H11I3N2O4.C12H22O11.Na/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;/h1-3H3,(H,16,18)(H,20,21);4-11,13-20H,1-3H2;/q;;+1/p-1/t;4-,5-,6-,7-,8+,9-,10+,11-,12-;/m.1./s1 |
Standard InChI Key | YEENEYXBHNNNGV-XEHWZWQGSA-M |
Isomeric SMILES | CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[Na+] |
Canonical SMILES | CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[Na+] |
Introduction
Chemical Composition and Physical Properties
Chemical Structure and Formula
Lymphoprep has a complex chemical structure with the molecular formula C24H32I3N2NaO15 . This compound incorporates a combination of sodium diatrizoate and polysaccharide components that create its unique density properties suitable for cell separation.
Physical and Chemical Properties
Lymphoprep possesses specific physical and chemical properties that make it ideal for density gradient centrifugation. These properties are carefully controlled during manufacturing to ensure consistent performance.
Property | Value |
---|---|
Molecular Formula | C24H32I3N2NaO15 |
Molecular Weight | 992.2 g/mol |
Composition | 9.1% (w/v) Sodium Diatrizoate, 5.7% (w/v) Polysaccharide |
Density | 1.077 ± 0.001 g/ml |
Osmolality | 290 ± 15 mOsm |
Endotoxin Level | < 1.0 EU/ml |
The precise density of 1.077 g/ml is critical to Lymphoprep's function, as it positions the solution at the optimal density to separate mononuclear cells from other blood components . The controlled osmolality ensures that cells maintain their integrity during the isolation process.
Mechanism of Action
Density-Based Separation Principle
The effectiveness of Lymphoprep is based on the principle of density gradient centrifugation. This technique exploits the natural density differences between various cell populations found in blood and bone marrow .
The vast majority of mononuclear cells (monocytes and lymphocytes) have densities below 1.077 g/ml, while erythrocytes and polymorphonuclear leukocytes (granulocytes) possess higher densities. When a diluted blood sample is layered over Lymphoprep and centrifuged, the higher-density components (erythrocytes and granulocytes) sediment through the Lymphoprep layer, while the lower-density mononuclear cells remain at the sample/medium interface, forming a distinct band that can be easily harvested .
Cellular Distribution During Centrifugation
During centrifugation, the blood components distribute themselves according to their densities:
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Plasma and platelets remain above the Lymphoprep layer
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Mononuclear cells concentrate at the plasma-Lymphoprep interface
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Granulocytes and erythrocytes pass through the Lymphoprep layer and form a pellet at the bottom of the tube
This distribution enables the selective recovery of the mononuclear cell fraction with minimal contamination from other cell types .
Applications and Research Uses
Standard Laboratory Applications
Lymphoprep has established itself as an essential reagent in laboratories worldwide for various applications including:
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Isolation of peripheral blood mononuclear cells (PBMCs) for immunological studies
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Purification of mononuclear cells from cord blood for stem cell research
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Isolation of bone marrow mononuclear cells for regenerative medicine applications
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Preparation of pure lymphocyte suspensions for tissue typing and antilymphocyte sera production
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Support of various immunological research protocols requiring purified mononuclear cells
Clinical Research Applications
In clinical research settings, Lymphoprep has been utilized for:
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Isolation of autologous bone marrow mononuclear cells for cell therapy trials
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Preparation of cells for transplantation in regenerative medicine studies
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Processing of samples in clinical trials investigating cellular therapies for cardiac conditions
Comparison with Alternative Density Gradient Media
Lymphoprep versus Ficoll-Paque
Lymphoprep is frequently compared to Ficoll-Paque, another widely used density gradient medium. Comparative studies have yielded important insights into the relative performance of these two products.
Feature | Lymphoprep | Ficoll-Paque PLUS |
---|---|---|
Density | 1.077 ± 0.001 g/mL | 1.077 ± 0.001 g/mL |
Chemical Composition | Polysaccharide, Sodium diatrizoate | Ficoll PM400 (sucrose-polymer), Sodium diatrizoate |
Sample Sources | Whole Blood, Cord Blood, Bone Marrow | Whole Blood, Cord Blood, Bone Marrow |
Sterile, Ready-to-Use | Yes | Yes |
Endotoxin Tested | Yes | Yes |
Quality Management | Manufactured by GMP-compliant and ISO-certified company | Certified to ISO 13485 |
Research has demonstrated that there is no significant difference in cell recovery between separation using Ficoll-Paque or Lymphoprep . Both media produce comparable cell purity and recovery rates, allowing Lymphoprep to be substituted for Ficoll-Paque without requiring protocol adjustments .
Research Findings and Experimental Data
Cell Recovery Studies
Research has provided valuable data on cell recovery when using Lymphoprep. In one study, a significant difference in cell recovery was observed depending on the washing buffer used after density gradient separation. Bone marrow cells isolated and washed with PBS showed lower recovery (23.0±2.9%) compared to those washed with NaCl supplemented with HSA and heparin (27.2±3.0%) .
Similar findings were observed with peripheral blood mononuclear cells, with PBS washing yielding 16.0±1.6% recovery versus 20.9±1.3% when using NaCl with supplements .
Functional Cell Assays
The functionality of cells isolated using Lymphoprep has been assessed through various assays. Colony-forming unit-granulocyte-macrophage assays revealed that the choice of washing buffer significantly affected colony formation. Bone marrow cells showed significantly lower colony formation after washing with PBS compared to NaCl buffer, regardless of whether Ficoll or Lymphoprep was used for the initial separation .
Comparative studies examining different isolation techniques (including SepMate with Lymphoprep) found variations in cell recovery, viability, PBMC population composition, and functional responses to stimulation. These differences highlight the importance of selecting appropriate isolation methods based on the intended downstream applications .
Clinical Trial Applications
Product Formats and Practical Considerations
Available Product Formats
Lymphoprep is available in several formats to accommodate different laboratory needs:
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Lymphoprep Tubes - prefilled sterile tubes with Lymphoprep contained below a plastic filter disc, eliminating the need for sample layering
Practical Recommendations
For optimal results when using Lymphoprep, researchers should:
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Dilute blood samples 1:1 with physiological saline before applying to the gradient
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Exercise care when applying Lymphoprep to blood, gently overlaying without disrupting the blood-Lymphoprep barrier
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Be mindful of temperature sensitivity and avoid working in spaces with extreme temperature fluctuations
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Consider using SepMate tubes with Lymphoprep for faster and more efficient PBMC isolation
Compatibility with Other Technologies
Integration with Cell Isolation Systems
Lymphoprep demonstrates excellent compatibility with other cell isolation technologies, enhancing its utility in various research contexts. It works seamlessly with:
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SepMate tubes, which contain a unique insert that provides a barrier between the density gradient medium and the sample layer, facilitating the isolation process
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RosetteSep immunodensity depletion cocktails for targeted cell isolation
Using SepMate tubes with Lymphoprep can significantly increase the speed and efficiency of PBMC isolation, potentially resulting in superior cell recovery and functionality compared to traditional Ficoll-based isolation techniques .
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